5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester
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Overview
Description
5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is a chemical compound with the molecular formula C10H11NO2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .
Scientific Research Applications
5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and light-emitting diodes.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication. The compound may also interact with cellular receptors and signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzothiazolecarboxylic acid, ethyl ester
- Benzothiazole-6-carboxylic acid
- 2-Aminobenzothiazole
- Thiazole-5-carboxylic acid
Uniqueness
5-Benzothiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
185145-65-7 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
ethyl 4,5-dihydro-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C10H11NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
ZHKGYBYKXIRMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=C1)SC=N2 |
Origin of Product |
United States |
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